molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 918538-04-2

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No. B1316147
M. Wt: 151.12 g/mol
InChI Key: AQTRWCPNROUMPO-UHFFFAOYSA-N
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Patent
US07534792B2

Procedure details

Ethyl chloroformate (4.9 ml, 51 mmole) was added dropwise to a stirred mixture of 1-amino-1H-pyrrole-2-carboxamide (5.85 gm, 46.7 mmole, Journal of Heterocyclic Chemistry, 1994, 31, 781) and dry pyridine (4.2 mL, 51 mmole) in dry dioxane (48 mL) under N2 at RT. This was heated at reflux for 1 hr and then the solvent was removed. The residue was heated at 155° C. for 17 hr and then allowed to cool to RT. This was triturated with methanol and the solid was collected by filtration and washed with cold methanol to give the product, 4.43 gm (63% yield): MS: 152 (M+H)+; HPLC Ret Time: 0.36 min (YMC Xterra S7 3.0×50 mm column, 2 min gradient, 5 mL/min).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](OCC)=[O:3].[NH2:7][N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]([NH2:15])=[O:14].N1C=CC=CC=1>O1CCOCC1>[NH:7]1[C:2](=[O:3])[NH:15][C:13](=[O:14])[C:9]2=[CH:10][CH:11]=[CH:12][N:8]12

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5.85 g
Type
reactant
Smiles
NN1C(=CC=C1)C(=O)N
Name
Quantity
4.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
This was triturated with methanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
to give the product, 4.43 gm (63% yield)
CUSTOM
Type
CUSTOM
Details
0.36 min (YMC Xterra S7 3.0×50 mm column, 2 min gradient, 5 mL/min)
Duration
2 min

Outcomes

Product
Name
Type
Smiles
N1N2C(C(NC1=O)=O)=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.